alpha-Amino-2-BenzofuranaceticAcidMethylEster

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

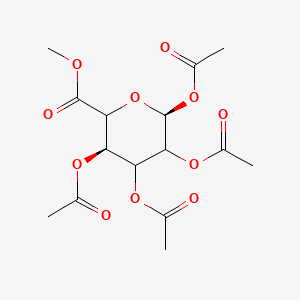

Molecular Formula |

C15H20O11 |

|---|---|

Molecular Weight |

376.31 g/mol |

IUPAC Name |

methyl (3R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11?,12?,13?,15-/m1/s1 |

InChI Key |

DPOQCELSZBSZGX-LYXWQFBCSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Biological Activity

Alpha-Amino-2-benzofuranacetic acid methyl ester (ABFAME) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological activity, and relevant case studies associated with ABFAME, drawing from diverse research sources.

Synthesis of Alpha-Amino-2-Benzofuranacetic Acid Methyl Ester

ABFAME can be synthesized through various chemical pathways involving the modification of benzofuran derivatives. The synthesis typically includes the introduction of amino and carboxylic acid functionalities to enhance its biological activity. For instance, modifications at specific positions on the benzofuran ring have been shown to significantly affect the compound's efficacy against various microbial strains .

Antimicrobial Activity

ABFAME has demonstrated notable antimicrobial properties. Studies indicate that derivatives of benzofuranacetic acid exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported in the range of 64-256 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of ABFAME Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| ABFAME | 128 | Staphylococcus aureus |

| MT-141 | 32 | E. coli |

| Pexiganan | 64 | Klebsiella pneumoniae |

The structural modifications on the benzofuran ring are crucial in enhancing the antimicrobial potency. For example, the introduction of hydrophobic groups has been linked to increased membrane disruption in bacterial cells, leading to higher antibacterial efficacy .

Anti-inflammatory Activity

In addition to its antimicrobial properties, ABFAME exhibits anti-inflammatory effects. Research has shown that compounds structurally related to ABFAME can inhibit pro-inflammatory cytokines and reduce inflammation in vitro. This suggests potential applications in treating inflammatory diseases .

Case Studies

A series of case studies have highlighted the effectiveness of ABFAME in various biological assays:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several ABFAME derivatives against multi-drug resistant strains. Results indicated that certain derivatives exhibited a significant reduction in bacterial viability compared to control groups, suggesting their potential as therapeutic agents .

- In Vivo Anti-inflammatory Effects : In animal models, ABFAME demonstrated a reduction in inflammation markers following administration. The results suggested that ABFAME could be beneficial in managing conditions such as arthritis or other inflammatory disorders .

- Toxicological Assessment : Another study assessed the toxicity profile of ABFAME derivatives, revealing low toxicity levels at therapeutic doses, which is promising for further development as a safe pharmaceutical agent .

Q & A

Q. How can NMR and GC-MS be optimized to confirm the structural integrity of this compound?

- NMR : Use - and -NMR to identify the benzofuran aromatic protons (δ 6.5–7.5 ppm) and methyl ester signals (δ 3.6–3.8 ppm). The α-amino group may show a singlet at δ 1.5–2.5 ppm if protonated.

- GC-MS : Derivatize the compound (e.g., silylation) to enhance volatility. Compare retention indices and fragmentation patterns with libraries (e.g., NIST) for validation. For example, methyl esters of related acids (e.g., palmitic acid methyl ester) show diagnostic peaks at m/z 74 (McLafferty rearrangement) .

Q. What are the critical safety protocols for handling alpha-Amino-2-Benzofuranacetic Acid Methyl Ester?

- Storage : Store in sealed containers at room temperature (RT) under anhydrous conditions to prevent ester hydrolysis .

- Exposure Mitigation : Use PPE (gloves, goggles) and fume hoods. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound?

- Optimize catalyst selection (e.g., Pd/C for hydrogenation) and solvent polarity. For example, DMF or THF may enhance solubility of intermediates. Monitor reaction progress via in-situ FTIR to track esterification (C=O stretch at ~1740 cm) .

- Case Study : A benzofuranone HDAC inhibitor synthesis achieved 85% yield using microwave-assisted conditions, reducing side-product formation .

Q. How can discrepancies in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting) be resolved?

- Contradiction Analysis : If splitting patterns deviate from expected (e.g., due to rotamers), perform variable-temperature NMR to assess conformational dynamics. For GC-MS, confirm purity via orthogonal methods (e.g., HPLC-UV) to rule out co-eluting impurities .

- Example : In GC-MS analysis of methyl esters, baseline noise from column degradation can mimic impurities; replace liners/septa regularly .

Q. What role does this compound play in modulating biochemical pathways (e.g., enzyme inhibition)?

- Benzofuran derivatives are explored as HDAC inhibitors due to their zinc-chelating α-amino groups. Design assays using recombinant HDAC isoforms (e.g., HDAC6) and monitor inhibition via fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Compare IC values with structural analogs to establish SAR .

- Lipidomics : Methyl esters of fatty acids (e.g., arachidonic acid methyl ester) are used as internal standards in lipidomics; similar protocols could apply for tracking metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.